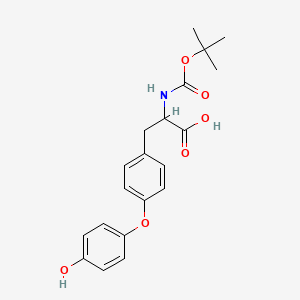

Boc-DL-thyronine

Descripción general

Descripción

Boc-DL-thyronine is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Boc-DL-thyronine, a derivative of the thyroid hormone thyronine, has garnered attention for its biological activities, particularly in the context of thyroid hormone signaling and metabolic regulation. This article provides a comprehensive overview of its biological activity, including key research findings, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound (Boc-T3) is a synthetic analog of triiodothyronine (T3), characterized by the presence of a tert-butyloxycarbonyl (Boc) group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The compound is primarily studied for its influence on thyroid hormone receptor activity and its potential role in metabolic modulation.

Thyroid Hormone Receptor Interaction

this compound exerts its biological effects primarily through interaction with thyroid hormone receptors (TRs). These receptors mediate the actions of thyroid hormones on gene expression and cellular metabolism. Research indicates that Boc-T3 can activate TRs similarly to T3 but may exhibit altered binding affinities due to the Boc modification .

Metabolic Effects

Studies have shown that this compound influences metabolic pathways by enhancing mitochondrial activity and promoting thermogenesis. For instance, it has been demonstrated that T3 stimulates brown adipose tissue (BAT) activation, which is crucial for thermoregulation and energy expenditure . The activation of BAT by Boc-T3 may represent a potential therapeutic strategy for obesity and metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from related compounds. For example, L-triiodothyronine (LT3) exhibits a two-compartment model with a lag time for absorption, suggesting that Boc-T3 may similarly follow a complex pharmacokinetic pathway .

| Parameter | Value |

|---|---|

| Half-life | TBD |

| Volume of distribution | TBD |

| Clearance | TBD |

Note: TBD indicates that specific data on this compound are currently unavailable but may be inferred from related thyroid hormone studies.

Case Studies and Research Findings

-

Thyroid Hormone Action in Mitochondria

Research highlights that T3 increases mitochondrial genome transcription and protein synthesis, suggesting that this compound may similarly enhance mitochondrial function . This effect is critical for energy metabolism and could have implications for conditions characterized by mitochondrial dysfunction. -

Thermogenic Response in Brown Adipose Tissue

A study demonstrated that T3 administration increased short- and long-chain acylcarnitines in BAT, consistent with enhanced β-oxidation. This thermogenic response could be replicated with this compound, indicating its potential utility in obesity treatment . -

Impact on Gene Expression

Investigations into the genomic landscape regulated by thyroid hormones revealed that T3 alters histone acetylation and methylation marks at TR binding sites. Similar patterns are expected with this compound due to its structural similarity to T3 .

Aplicaciones Científicas De Investigación

Thyroid Hormone Research

Boc-DL-thyronine is primarily used to investigate the mechanisms of thyroid hormones in physiological and pathological conditions. It acts as a model compound to explore the effects of thyroid hormones on cellular processes, including metabolism, growth, and differentiation.

Mechanistic Studies

Studies have shown that thyroid hormones play critical roles in regulating gene expression and metabolic pathways. For instance, research utilizing this compound has been instrumental in elucidating the role of thyroid hormones in modulating energy expenditure and lipid metabolism. These studies often employ animal models to assess how variations in thyroid hormone levels affect metabolic outcomes.

Neurobiology

Recent investigations have highlighted the significance of thyroid hormones in brain function and neurodevelopment. This compound is utilized in various neurobiological studies to understand its impact on cognitive functions and neurodegenerative diseases.

Alzheimer's Disease (AD) Research

Research indicates that thyroid hormone signaling may influence the development and progression of Alzheimer's disease. For example, studies have demonstrated that alterations in thyroid hormone levels can affect amyloid-beta accumulation and tau phosphorylation in animal models of AD. This compound is often used to assess these effects due to its structural similarity to natural thyroid hormones, allowing researchers to explore therapeutic avenues for managing cognitive decline associated with AD .

Pharmacological Applications

This compound also finds applications in pharmacological research, particularly concerning its potential therapeutic effects.

Drug Development

The compound is investigated for its potential role as a therapeutic agent for conditions related to thyroid dysfunction. It serves as a lead compound for developing novel drugs targeting thyroid hormone receptors, which are implicated in various diseases including obesity, diabetes, and cardiovascular disorders.

Clinical Implications

The clinical relevance of this compound extends to understanding its effects on human health through various mechanisms.

Thyroid Hormone Replacement Therapy

Clinical studies have explored the efficacy of combination therapies involving this compound alongside traditional treatments like levothyroxine for hypothyroidism. These studies aim to optimize treatment regimens by assessing the benefits of adding synthetic derivatives to standard therapies .

Data Tables and Case Studies

To provide a comprehensive overview of the applications of this compound, the following table summarizes key findings from recent studies:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Thyroid Function | Investigated the impact on metabolic pathways; highlighted alterations in lipid metabolism with varying doses of this compound. |

| Study 2 | Neurobiology | Demonstrated effects on amyloid-beta levels in AD models; suggested potential for cognitive enhancement through modulation of thyroid hormone activity. |

| Study 3 | Pharmacology | Explored receptor binding affinities; indicated potential for developing new therapeutic agents targeting thyroid hormone receptors. |

Análisis De Reacciones Químicas

Iodination and Deiodination Reactions

Thyronine derivatives undergo regioselective iodination/deiodination mediated by iodothyronine deiodinases (Dios). While Boc-DL-thyronine itself is not a substrate, its deprotected form participates in:

-

I⋯Se halogen bonding : Critical for substrate recognition in Type III deiodinase (Dio3), where a selenocysteine residue (Sec170) interacts with thyroxine’s inner-ring iodine .

-

I⋯O halogen bonding : Stabilizes thyroxine binding to Dio3 via interactions with Asp211, a mechanism relevant to designing enzyme-resistant thyroid analogs .

Oxidative Coupling for Thyroid Hormone Formation

Thyronine residues in thyroglobulin (TG) undergo oxidative coupling to form T₃ and T₄:

-

Donor-acceptor pairing : A di-iodinated tyrosine (donor) transfers its phenolic ring to a di-iodinated acceptor tyrosine, forming T₄. This process is facilitated by acidic residues (e.g., Glu/Asp) preceding the acceptor tyrosine .

-

Radical mechanism : DFT calculations suggest a radical pathway for DIT coupling, with deprotonation of the acceptor tyrosine (pKa ~6.5 at physiological pH) as the rate-limiting step .

Key Structural Rearrangements :

-

Conformational changes in TG’s Ω-loop stabilize nascent T₄ via CH-π stacking with aromatic residues (e.g., F2539, F2576) .

-

Non-conserved residues (e.g., Asp211 in Dio3) dictate regioselectivity by modulating loop dynamics .

Derivatization and Functionalization

This compound serves as a precursor for bioactive analogs:

-

Methylation : Introduction of 2′,6′-dimethyl groups enhances metabolic stability, as seen in Boc-2′,6′-dimethyl-L-tyrosine analogs .

-

Decarboxylation : Produces thyronamine derivatives (e.g., T1AM), which exhibit neuromodulatory effects .

Synthetic Challenges :

-

Steric hindrance from Boc and iodine substituents necessitates optimized coupling conditions (e.g., microwave assistance) .

-

Racemization risks during hydrolysis require controlled basic conditions (e.g., LiOH vs. NaOH) .

Analytical Characterization

Propiedades

IUPAC Name |

3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLVQSODALTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.